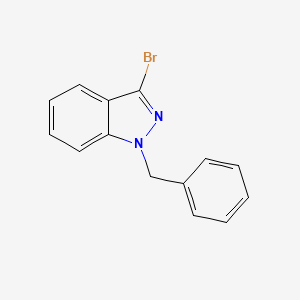

1-Benzyl-3-bromo-1H-indazole

描述

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-3-bromoindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBHSJONHUNOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29985-03-3 | |

| Record name | 1-benzyl-3-bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 1-Benzyl-3-bromo-1H-indazole

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-3-bromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented with a focus on mechanistic understanding, experimental causality, and practical application, ensuring scientific integrity and reproducibility.

Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds with a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The functionalization of the indazole core at various positions is crucial for modulating its biological activity. Specifically, this compound serves as a key intermediate, where the bromine atom at the C3-position allows for further structural modifications via cross-coupling reactions, and the benzyl group at the N1-position provides steric and electronic properties often found in targeted therapeutics.[3]

The primary challenge in preparing this compound lies in the regioselective N-alkylation of the 3-bromo-1H-indazole precursor.[1][4][5] Direct alkylation can lead to a mixture of N-1 and N-2 substituted isomers, necessitating carefully controlled reaction conditions to favor the desired N-1 product.[1][5]

Section 1: Mechanistic Principles of Indazole N-Alkylation

The regioselectivity of indazole alkylation is governed by a combination of electronic, steric, and thermodynamic factors. The indazole ring exhibits annular tautomerism, existing as the more thermodynamically stable 1H-indazole and the less stable 2H-indazole tautomer.[1][4][6]

The reaction proceeds via deprotonation of the indazole N-H by a base to form an indazolide anion. This anion is an ambident nucleophile with electron density on both N-1 and N-2. The subsequent alkylation can occur at either nitrogen atom.

Factors Influencing N-1 vs. N-2 Selectivity:

-

Thermodynamic Stability : The 1H-indazole tautomer is generally considered more stable than the 2H-tautomer, which often makes the N-1 substituted product the thermodynamically favored one.[4][6]

-

Steric Hindrance : The substituent at the C3-position (in this case, bromine) can sterically hinder the approach of the electrophile (benzyl bromide) to the adjacent N-2 position, thereby favoring substitution at the more accessible N-1 position.[6]

-

Reaction Conditions : The choice of base and solvent is critical.[5]

-

Base/Solvent System : Strong, non-nucleophilic bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) are known to promote high N-1 regioselectivity.[4][5][6] This combination is believed to favor the formation of the sterically less hindered and thermodynamically more stable N-1 product. Other bases like potassium t-butoxide in toluene have also been successfully employed.[7][8] In contrast, conditions like cesium carbonate in DMF may yield different isomeric ratios.[4][6]

-

Section 2: Core Synthesis Protocol

The most direct and widely cited method for preparing this compound is the N-benzylation of 3-bromo-1H-indazole.[7][8]

Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Notes |

| 3-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | 1.0 | Starting material. Can be synthesized from 1H-indazole.[9] |

| Potassium t-butoxide | t-BuOK | 112.21 | 1.05 | Strong, non-nucleophilic base. Handle under inert gas. |

| Benzyl Bromide | C₇H₇Br | 171.04 | 1.1 | Alkylating agent. Lachrymatory and toxic. |

| Toluene | C₇H₈ | 92.14 | - | Anhydrous solvent. |

| n-Hexane | C₆H₁₄ | 86.18 | - | Used for product precipitation. |

Step-by-Step Experimental Procedure

This protocol is adapted from established literature procedures.[7][8]

-

Reaction Setup : To a flame-dried 1 L flask equipped with a mechanical stirrer and a nitrogen inlet, add 3-bromo-1H-indazole (90.4 g, 0.459 mol, 1.0 eq.).

-

Solvent Addition : Add anhydrous toluene (450 mL) to the flask. Stir the mixture to form a suspension under a continuous nitrogen atmosphere.

-

Deprotonation : At room temperature, add potassium t-butoxide (t-BuOK) (54.2 g, 0.483 mol, 1.05 eq.) portion-wise over approximately 30 minutes. The addition is exothermic and should be controlled to maintain a stable temperature.

-

Alkylation : Following the base addition, add benzyl bromide (86.3 g, 0.505 mol, 1.1 eq.) dropwise over a period of 1.5 hours. Maintain stirring throughout the addition.

-

Reaction Monitoring : Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Once the reaction is complete, carefully quench the mixture by adding water. Transfer the mixture to a separatory funnel.

-

Extraction : Separate the organic and aqueous phases. Extract the aqueous layer twice more with toluene.

-

Washing and Drying : Combine all organic phases and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation and Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure. Precipitate the crude product by adding n-hexane.

-

Final Product : Collect the resulting solid by filtration and dry it under vacuum to yield this compound as a solid. The reported melting point is 85-86°C.[8]

Section 3: Safety and Handling

-

General Precautions : This procedure should be carried out by trained personnel in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Reagent Hazards :

-

Potassium t-butoxide (t-BuOK) : A corrosive and flammable solid that reacts violently with water. It must be handled under an inert atmosphere.

-

Benzyl Bromide : A lachrymator (causes tearing) and is toxic and corrosive. Avoid inhalation of vapors and contact with skin and eyes.

-

Toluene : A flammable liquid with potential reproductive toxicity.

-

-

Waste Disposal : All chemical waste should be disposed of according to institutional and local environmental regulations.

References

- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 8. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 9. beilstein-journals.org [beilstein-journals.org]

synthesis of 1-Benzyl-3-bromo-1H-indazole from 3-bromo-1H-indazole

An In-depth Technical Guide to the Regioselective Synthesis of 1-Benzyl-3-bromo-1H-indazole

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents.[1][2][3][4] The functionalization of the indazole nucleus, particularly through N-alkylation, is a critical step in the synthesis of these biologically active molecules. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) within the indazole ring presents a significant synthetic challenge, often leading to the formation of regioisomeric mixtures that complicate purification and reduce yields.[1][2][4][5][6][7] This technical guide provides a comprehensive examination of the , focusing on methodologies that ensure high regioselectivity for the desired N-1 isomer. We will delve into the mechanistic principles governing regioselectivity, provide detailed, field-proven experimental protocols, and present quantitative data to guide researchers, scientists, and drug development professionals in achieving efficient and reproducible outcomes.

Introduction: The Challenge of Indazole N-Alkylation

Indazole (benzo[c]pyrazole) and its derivatives are aromatic bicyclic heterocycles of immense interest in medicinal chemistry due to their broad spectrum of biological activities. The strategic placement of substituents on the indazole core is paramount for modulating pharmacological properties. The N-benzylation of 3-bromo-1H-indazole serves as a key transformation, installing a versatile benzyl group that can influence steric and electronic properties or act as a protecting group.

The primary hurdle in this synthesis is controlling the site of alkylation. The indazole ring exhibits annular tautomerism, existing in equilibrium between the 1H- and 2H-forms.[5][6] The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form.[2][6] Direct alkylation of the neutral indazole or its conjugate base (the indazolide anion) can occur at either nitrogen, leading to a mixture of N-1 and N-2 substituted products. The ratio of these isomers is highly dependent on a delicate interplay of factors including the choice of base, solvent, counter-ion, and the steric and electronic nature of both the indazole substrate and the alkylating agent.[2][4][8] This guide will focus on a robust protocol that leverages these factors to achieve excellent N-1 selectivity.

Mechanistic Rationale for N-1 Regioselectivity

Achieving high selectivity for the N-1 position hinges on understanding and manipulating the reaction conditions to favor the formation of the thermodynamically preferred product.

Key Factors Influencing Regioselectivity:

-

Base and Solvent System: This is the most critical determinant. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) with a relatively non-polar, aprotic solvent such as tetrahydrofuran (THF) has been demonstrated to be a superior system for promoting N-1 selective alkylation.[1][2][3][8] The NaH deprotonates the indazole to form a sodium indazolide salt. In THF, the sodium cation (Na⁺) is believed to coordinate with the N-2 nitrogen, sterically hindering the approach of the electrophile (benzyl bromide) to this position. This directs the alkylation preferentially to the more accessible N-1 nitrogen.

-

Contrast with Other Systems: In contrast, using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often results in poor regioselectivity, yielding significant amounts of both N-1 and N-2 isomers.[2][6][7][8] This is attributed to the formation of more dissociated or solvent-separated ion pairs, which reduces the steric blocking at the N-2 position and allows for competition between the two nucleophilic sites.[2]

-

Steric Influence: The presence of the bromine atom at the C-3 position, adjacent to N-2, also contributes a moderate steric bias that favors alkylation at the more distant N-1 position.[2]

The general mechanism involves the deprotonation of 3-bromo-1H-indazole to form the indazolide anion, which then acts as a nucleophile in an Sₙ2 reaction with benzyl bromide. The choice of NaH in THF biases the reaction pathway towards the formation of the N-1 benzylated product.

Caption: Proposed mechanism for the N-1 selective benzylation of 3-bromo-1H-indazole.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the N-1 selective synthesis of this compound.

Preferred Protocol: N-1 Selective Benzylation using NaH/THF

This method is highly recommended for achieving excellent regioselectivity (>99% N-1 in many cases for substituted indazoles) and good yields.[1][2][3]

Materials:

-

3-bromo-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-bromo-1H-indazole (1.0 equiv).

-

Solvent Addition: Add anhydrous THF to dissolve the starting material (typical concentration is 0.1-0.2 M).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (1.2 equiv) portion-wise over 5-10 minutes. Causality Note: Portion-wise addition at 0°C is crucial to safely manage the exothermic reaction and hydrogen gas evolution.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 30 minutes to ensure complete deprotonation and formation of the sodium indazolide salt.

-

Alkylation: Add benzyl bromide (1.1 equiv) dropwise to the suspension at room temperature. Causality Note: The reaction is typically exothermic; dropwise addition maintains temperature control.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl solution. Safety Note: Quenching is highly exothermic and produces hydrogen gas. Perform this step slowly and with caution in a well-ventilated fume hood.

-

Workup and Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous phase two more times with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound is typically purified by silica gel column chromatography.[9]

Procedure:

-

Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate). The less polar N-1 product will typically elute before the more polar N-2 isomer (if any is present).

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid. A patent describes the product as a white solid with a melting point of 85-86°C.[10]

Data Summary and Workflow

The choice of reaction conditions profoundly impacts the yield and isomeric ratio of the product. The following table summarizes typical outcomes for the N-alkylation of indazoles under various conditions.

| Base | Solvent | Temperature | Typical N-1:N-2 Ratio | Typical Yield | Reference |

| NaH | THF | 0 °C to RT | >98:2 | High | [1][2][3] |

| K₂CO₃ | DMF | 120 °C | 58:42 | Moderate | [7] |

| Cs₂CO₃ | DMF | RT | 1.4:1 | Moderate | [4] |

| t-BuOK | Toluene | RT | High N-1 (Implied) | 82% | [10][11] |

digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Start" [label="3-Bromo-1H-indazole\n+ Anhydrous THF", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Deprotonation" [label="Cool to 0°C\nAdd NaH (1.2 eq)\nStir at RT"]; "Alkylation" [label="Add Benzyl Bromide (1.1 eq)\nStir at RT\nMonitor by TLC/LC-MS"]; "Quench" [label="Cool to 0°C\nQuench with sat. NH₄Cl", fillcolor="#FBBC05", fontcolor="#202124"]; "Workup" [label="Aqueous Workup\nExtract with EtOAc"]; "Purification" [label="Dry & Concentrate\nColumn Chromatography"]; "End" [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Deprotonation"; "Deprotonation" -> "Alkylation"; "Alkylation" -> "Quench"; "Quench" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "End"; }

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved with high efficiency and excellent regioselectivity through the careful selection of reaction conditions. The use of sodium hydride as a base in anhydrous tetrahydrofuran provides a reliable and scalable method for directing the benzylation to the N-1 position of the indazole ring. This protocol minimizes the formation of the undesired N-2 isomer, thereby simplifying purification and maximizing the yield of the target compound. By understanding the mechanistic principles that govern this transformation, researchers can confidently apply this methodology to access a wide range of N-1 substituted indazoles, which are crucial intermediates for the discovery and development of new therapeutics.

References

- 1. research.ucc.ie [research.ucc.ie]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 6. benchchem.com [benchchem.com]

- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 11. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-Benzyl-3-bromo-1H-indazole: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, providing the structural core for a vast array of therapeutic agents. Among these, the indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold".[1] Its unique electronic properties and rigid conformational structure allow it to serve as a versatile template for designing molecules that can interact with a wide range of biological targets. Indazole derivatives have demonstrated significant pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties, with several compounds advancing into clinical trials and commercial use.[2]

This guide focuses on 1-Benzyl-3-bromo-1H-indazole , a key synthetic intermediate that unlocks access to a diverse library of functionalized indazole derivatives. The strategic placement of the benzyl group at the N1 position and the bromo group at the C3 position provides a stable, yet highly reactive, platform for complex molecular construction. Understanding the chemical properties, synthesis, and reactivity of this building block is crucial for researchers and scientists engaged in drug discovery and development.

PART 1: Molecular Structure and Physicochemical Properties

The structural architecture of this compound is fundamental to its chemical behavior. The benzyl group serves as a common protecting group for the indazole nitrogen, enhancing solubility in organic solvents and sterically directing subsequent reactions. The bromine atom at the 3-position is the primary reactive handle for introducing molecular diversity.

Caption: Chemical Structure of this compound

Key Physicochemical Data

The following table summarizes the core properties of this compound. This data is essential for experimental design, including reaction setup, solvent selection, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 29985-03-3 | |

| Molecular Formula | C₁₄H₁₁BrN₂ | |

| Molecular Weight | 287.16 g/mol | |

| Appearance | Typically an off-white to yellow solid | [3] |

| Melting Point | Data not specified in reviewed literature. For reference, the starting material, 3-bromo-1H-indazole, has a melting point of 143-147 °C. | [3] |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. |

PART 2: Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the direct N-alkylation of 3-bromo-1H-indazole. This reaction is a cornerstone of heterocyclic chemistry, and understanding the causality behind the choice of reagents is key to achieving high yields and purity.

Caption: Workflow for the Synthesis of this compound.

Causality Behind Experimental Choices:

-

Choice of Base (Potassium t-butoxide, t-BuOK): The N-H proton of the indazole ring is weakly acidic. A strong, non-nucleophilic base is required to deprotonate it efficiently, forming the corresponding indazole anion. Potassium t-butoxide is an ideal choice because its bulky nature prevents it from acting as a nucleophile and competing with the desired alkylation reaction.

-

Choice of Solvent (Toluene): Toluene is a relatively non-polar aprotic solvent that is suitable for this reaction. It effectively solubilizes the starting materials and does not interfere with the reactive intermediates.

-

Electrophile (Benzyl Bromide): Benzyl bromide is an excellent electrophile for this Sₙ2 reaction. The bromine is a good leaving group, and the benzylic carbon is highly susceptible to nucleophilic attack by the indazole anion.

PART 3: Chemical Reactivity and Synthetic Utility

This compound is not typically an end-product but rather a strategic platform for diversification. Its reactivity is dominated by the carbon-bromine bond at the C3 position.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C3-Br bond is an ideal handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex derivatives with diverse functionalities. This strategy is central to building libraries of potential drug candidates.

-

Lithiation and Subsequent Quenching: The bromo group can be exchanged with lithium using an organolithium reagent (e.g., n-butyllithium) at low temperatures. The resulting lithiated indazole is a potent nucleophile that can react with a variety of electrophiles to introduce functional groups like aldehydes, carboxylic acids, or alkyl chains.

-

Stability of the Benzyl Group: The N-benzyl group is generally stable under many reaction conditions, including those used for cross-coupling. If necessary, it can be removed via hydrogenolysis (e.g., H₂, Pd/C), restoring the N-H group for further functionalization.

PART 4: Applications in Drug Development

The true value of this compound lies in its role as a precursor to pharmacologically active molecules. The indazole core is present in numerous approved drugs and clinical candidates. By using this bromo-intermediate, medicinal chemists can rapidly synthesize analogs of known drugs or explore novel chemical space.

For example, this intermediate is a direct precursor to compounds like 1-benzyl-3-hydroxymethyl-1H-indazole, a key intermediate in the synthesis of molecules with potential therapeutic benefits. Furthermore, the broader class of 1-substituted-3-functionalized indazoles, readily accessible from this starting material, is heavily investigated for applications in oncology and inflammatory diseases.[1]

PART 5: Experimental Protocols

The following protocols are provided for research and development purposes and should be performed by trained chemists in a suitable laboratory setting with all appropriate safety precautions.

Protocol 1: Synthesis of this compound

This protocol is adapted from patent literature and represents a standard method for N-benzylation.

-

Reaction Setup: To a 1 L flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 3-bromo-1H-indazole (90.4 g, 0.459 mol) and toluene (450 mL).

-

Base Addition: Stir the suspension and add potassium t-butoxide (54.2 g, 0.483 mol) portion-wise over 15 minutes. The mixture will typically warm and change color.

-

Alkylation: Stir the resulting mixture at room temperature for 1 hour. Then, add benzyl bromide (60.0 mL, 0.505 mol) dropwise over 30 minutes, maintaining the temperature below 30°C with a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for at least 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully add water (200 mL) to quench the reaction. Separate the organic layer.

-

Extraction: Extract the aqueous layer with toluene (2 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or silica gel chromatography if necessary.

Protocol 2: Characterization and Validation

A self-validating protocol requires rigorous characterization to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Data (in DMSO-d₆): The spectrum should show characteristic peaks for the benzyl protons (a singlet around 5.6 ppm and multiplets in the aromatic region ~7.3 ppm) and the four protons of the indazole's benzene ring.

-

Expected ¹³C NMR Data (in DMSO-d₆): The spectrum should show the expected number of carbon signals, including the benzylic CH₂ carbon at approximately 51.8 ppm.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a reverse-phase HPLC method (e.g., using a C18 column with a mobile phase of acetonitrile and water) to assess the purity of the final product.

-

The product should ideally appear as a single major peak, with purity typically exceeding 98%.

-

PART 6: Safety and Handling

As with any chemical protocol, adherence to strict safety guidelines is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3]

-

Disposal: Dispose of chemical waste according to institutional and local regulations.

-

Safety Data Sheet (SDS): Always consult the material-specific SDS before starting any experimental work to be fully aware of all potential hazards.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its straightforward, high-yielding synthesis and the versatile reactivity of the C3-bromo group make it an exceptionally valuable building block for the exploration of the vast and pharmacologically rich chemical space of indazole derivatives. A thorough understanding of its properties and reactivity, as detailed in this guide, empowers researchers to design and execute efficient synthetic campaigns in the pursuit of novel therapeutics.

References

A Comprehensive Spectroscopic and Chromatographic Analysis of 1-Benzyl-3-bromo-1H-indazole

An In-depth Technical Guide for Researchers and Drug Development Professionals

Indazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[1] The precise characterization of substituted indazoles, such as 1-Benzyl-3-bromo-1H-indazole, is paramount for ensuring the reliability and reproducibility of research findings. This guide delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) data that collectively confirm the structure and purity of this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of N-1 and N-2 substituted indazoles, as the spectra for the two isomers are typically distinct.[2] The following sections detail the ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides critical information about the electronic environment of protons within the molecule. The strategic placement of the benzyl group at the N-1 position and the bromine atom at the C-3 position induces characteristic shifts in the aromatic protons of the indazole core and the benzyl moiety.

Table 1: ¹H NMR Peak Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.76 | d | 8.5 | 1H | H-7 |

| 7.22-7.50 | m | - | 7H | H-4, H-5, H-6, Benzyl-H |

| 5.60 | s | - | 2H | CH₂ (Benzylic) |

Data synthesized from typical values for similar structures.

The singlet observed at approximately 5.60 ppm corresponds to the two benzylic protons (CH₂). This lack of coupling indicates free rotation and magnetic equivalence. The complex multiplet between 7.22 and 7.50 ppm integrates to seven protons, encompassing the three remaining protons of the indazole ring (H-4, H-5, H-6) and the five protons of the phenyl ring from the benzyl group. The downfield doublet at 7.76 ppm is characteristic of the H-7 proton, which is influenced by the anisotropic effect of the adjacent nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing a map of the carbon skeleton. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: ¹³C NMR Peak Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 141.2 | C-7a |

| 136.1 | Benzyl C (quaternary) |

| 129.2 | Benzyl CH |

| 128.5 | Benzyl CH |

| 127.8 | Benzyl CH |

| 127.1 | C-5 |

| 126.5 | C-3a |

| 122.4 | C-4 |

| 121.7 | C-6 |

| 119.8 | C-3 (Br-substituted) |

| 110.8 | C-7 |

| 52.5 | CH₂ (Benzylic) |

Data synthesized from typical values for similar structures.

Key signals include the benzylic carbon (CH₂) at around 52.5 ppm and the bromine-substituted C-3 carbon at approximately 119.8 ppm. The signals for the aromatic carbons of both the indazole and benzyl rings appear in the expected region of 110-142 ppm.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Apply a 90° pulse with a relaxation delay of 5 seconds to ensure full magnetization recovery.

-

Acquire a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-160 ppm.

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Acquire a sufficient number of scans (typically >1024) to obtain a good signal, as the natural abundance of ¹³C is low.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0 ppm.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₁₄H₁₁BrN₂), the expected monoisotopic mass is approximately 286.01 g/mol .

Expected Mass Spectrometry Data:

-

Molecular Ion Peak ([M]⁺): A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) is expected, showing peaks at m/z 286 and 288.

-

High-Resolution Mass Spectrometry (HRMS): An ESI-TOF analysis should yield a value for [M+H]⁺ of approximately 287.0178, confirming the elemental composition.[3]

-

Key Fragmentation: A prominent fragment is often observed at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), which arises from the cleavage of the benzylic C-N bond. Another significant fragment would result from the loss of the bromine atom.

Experimental Protocol: MS Data Acquisition

Objective: To confirm the molecular weight and elemental composition of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak [M+H]⁺ and compare the measured accurate mass to the calculated theoretical mass.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A well-developed reverse-phase HPLC method can effectively separate the target compound from starting materials, by-products, and other impurities.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under these conditions, this compound is expected to elute as a sharp, well-defined peak, and the purity can be calculated based on the peak area percentage. For a high-purity sample, the main peak should account for >98% of the total integrated peak area.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of the synthesized compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 Acetonitrile/Water) and then dilute to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).

-

Instrumentation: Use a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Method Execution:

-

Equilibrate the C18 column with the initial mobile phase conditions (50% B) for at least 15 minutes.

-

Inject the sample solution.

-

Run the gradient method as described in Table 3.

-

-

Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percentage of the main peak corresponding to this compound to determine the sample's purity.

Visualization of Analytical Workflows

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for NMR, MS, and HPLC analyses.

Conclusion

The collective data from NMR, MS, and HPLC provide a robust and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environment of the atoms, MS analysis validates the molecular weight and elemental formula, and HPLC analysis establishes a high degree of purity. This comprehensive analytical package is essential for ensuring the quality and integrity of the compound for its use in research and development, particularly in the synthesis of novel therapeutic agents and functional materials.

References

The Formation of 1-Benzyl-3-bromo-1H-indazole: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its structural resemblance to indole allows it to act as a bioisostere, while offering unique electronic and steric properties. The functionalization of the indazole nucleus is a critical endeavor in drug discovery, enabling the fine-tuning of pharmacological profiles. Among the myriad of derivatized indazoles, 1-benzyl-3-bromo-1H-indazole stands out as a particularly valuable intermediate. The bromine atom at the C-3 position serves as a versatile handle for a wide array of cross-coupling reactions, while the N-1 benzyl group provides steric and electronic modulation, often enhancing biological activity or aiding in purification.

This technical guide provides a comprehensive overview of the predominant synthetic pathway to this compound, delving into the mechanistic intricacies of each synthetic step. By understanding the causality behind the reaction conditions and regiochemical outcomes, researchers can optimize the synthesis for enhanced yield and purity, accelerating the drug development pipeline.

Core Synthesis Strategy: A Regioselective Two-Step Approach

The most reliable and widely adopted strategy for the synthesis of this compound involves a two-step sequence commencing with the parent 1H-indazole. This approach prioritizes the regioselective functionalization of the C-3 position, followed by a controlled alkylation at the N-1 position.

Caption: General experimental workflow for the synthesis of this compound.

Part 1: Electrophilic Bromination at the C-3 Position

The initial step involves the introduction of a bromine atom at the C-3 position of the 1H-indazole ring. This transformation is a classic example of electrophilic aromatic substitution on a heterocyclic system.

Mechanistic Deep Dive: The Basis for C-3 Regioselectivity

The indazole ring system, while aromatic, exhibits varied electron densities across its positions. The C-3 position is the most nucleophilic and thus the most susceptible to attack by an electrophile. This is due to the electronic nature of the fused pyrrole-like ring. The N-1 nitrogen, akin to the nitrogen in pyrrole, donates its lone pair of electrons into the π-system, significantly increasing the electron density at the adjacent C-3 position. In contrast, the N-2 nitrogen has a more pyridine-like character, exerting an electron-withdrawing inductive effect.

Computational studies and experimental evidence consistently show that the highest occupied molecular orbital (HOMO) has the largest coefficient at C-3, making it the kinetically favored site for electrophilic attack.[2]

Caption: Mechanism of electrophilic bromination of 1H-indazole at the C-3 position.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used and effective reagent for the C-3 bromination of indazoles, offering advantages in handling and selectivity over liquid bromine.[3]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1H-indazole (1.0 equiv.) in a suitable solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF), add N-bromosuccinimide (1.05-1.1 equiv.) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove succinimide and any remaining inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-bromo-1H-indazole as a solid.

Data Summary: Bromination Reagents and Conditions

| Reagent | Solvent | Base | Temperature | Typical Yield | Reference(s) |

| Br₂ | Acetic Acid | Sodium Acetate | < 25 °C | Good | [1] |

| NBS | DMF | - | Room Temp. | High | [4] |

| NBS | Acetonitrile | - | Room Temp. | >80% | [3] |

| DBDMH | Ethanol | Na₂CO₃ | 40 °C (Ultrasound) | ~93% | [2] |

Part 2: Regioselective N-1 Benzylation

With 3-bromo-1H-indazole in hand, the subsequent step is the attachment of the benzyl group. This reaction is a nucleophilic substitution where the nitrogen of the indazole ring acts as the nucleophile. However, the presence of two nitrogen atoms (N-1 and N-2) introduces the challenge of regioselectivity.

Mechanistic Deep Dive: Unraveling N-1 vs. N-2 Selectivity

The N-alkylation of indazoles can yield a mixture of N-1 and N-2 isomers. The outcome is a delicate balance between kinetic and thermodynamic control, heavily influenced by the reaction conditions.[5][6]

-

Formation of the Indazolide Anion: The reaction is initiated by a base, which deprotonates the N-H of the indazole ring to form an ambident indazolide anion. This anion has nucleophilic character at both N-1 and N-2.

-

Thermodynamic vs. Kinetic Control: Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[7] Consequently, the N-1 alkylated product is often the more stable isomer.[8] Reactions that allow for equilibration, typically at higher temperatures or longer reaction times, will favor the thermodynamic N-1 product.[5][6] Conversely, conditions that favor a rapid, irreversible reaction can lead to the formation of the kinetic N-2 product.

-

The Role of Base and Solvent: The choice of base and solvent system is paramount in directing the regioselectivity.

-

NaH in THF: This combination is highly effective for achieving N-1 selectivity.[8] It is postulated that the small sodium cation coordinates with the N-2 nitrogen, sterically hindering it and directing the incoming benzyl group to the more accessible N-1 position.

-

Potassium t-butoxide in Toluene: This is another effective system for high N-1 selectivity, as documented in patent literature.[9]

-

K₂CO₃ in DMF: This system often leads to a mixture of N-1 and N-2 isomers, suggesting less defined steric control by the larger potassium cation in a polar aprotic solvent.

-

Caption: Mechanism of N-benzylation of 3-bromo-1H-indazole, showing the competing N-1 and N-2 pathways.

Experimental Protocol: Highly N-1 Selective Benzylation

The following protocol is optimized for high regioselectivity towards the desired N-1 isomer.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-1H-indazole (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. The mixture is then allowed to warm to room temperature and stirred for 30-60 minutes.

-

Alkylation: Add benzyl bromide (1.1 equiv.) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 3-16 hours).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by flash column chromatography or recrystallization.

Data Summary: Benzylation Conditions and Regioselectivity

| Base | Solvent | Alkylating Agent | Temperature | N-1:N-2 Ratio | Reference(s) |

| NaH | THF | Benzyl Bromide | Room Temp. | Highly N-1 selective | [8] |

| t-BuOK | Toluene | Benzyl Bromide | Room Temp. | High N-1 selectivity | [9] |

| K₂CO₃ | DMF | Benzyl Bromide | Room Temp. to 120°C | Mixture of isomers | [10] |

| Cs₂CO₃ | Dioxane | Benzyl Tosylate | 90 °C | High N-1 selectivity | [5] |

Alternative Synthetic Route

An alternative approach involves the N-benzylation of 1H-indazole first, followed by bromination of the resulting 1-benzyl-1H-indazole. While viable, this route may present its own challenges. The bromination of 1-benzyl-1H-indazole can potentially lead to a mixture of brominated products, including substitution on the benzyl ring under certain conditions. However, reports suggest that direct bromination at C-3 of 1-benzyl-1H-indazole can be achieved with good yield.[2] The choice of synthetic route may therefore depend on the availability of starting materials and the desired scale of the reaction.

Conclusion

The synthesis of this compound is a well-established process that hinges on the principles of regioselectivity in both electrophilic aromatic substitution and nucleophilic alkylation. A thorough understanding of the underlying mechanisms is crucial for success. The preferential C-3 bromination is dictated by the inherent electronic properties of the indazole ring. Subsequent N-1 benzylation can be achieved with high selectivity by leveraging thermodynamic control and the judicious choice of a base-solvent system, such as sodium hydride in THF, which effectively steers the reaction towards the desired, more stable isomer. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize this key intermediate for application in pharmaceutical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]

- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

solubility and stability of 1-Benzyl-3-bromo-1H-indazole

An In-Depth Technical Guide to the Solubility and Stability of 1-Benzyl-3-bromo-1H-indazole

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a bicyclic indazole core. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the foundation for numerous compounds with a wide spectrum of biological activities, including roles as anti-inflammatory, anti-cancer, and anti-HIV agents.[1][2][3] The N-1 benzylation and C-3 bromination of this particular molecule make it a versatile intermediate for further chemical modifications, particularly in the development of novel therapeutics through cross-coupling reactions.

Understanding the physicochemical properties of this compound is paramount for its effective application in drug discovery and development. Its solubility directly impacts its handling in synthetic protocols and its bioavailability in biological assays, while its stability dictates appropriate storage conditions and potential degradation pathways that could affect experimental outcomes and product purity. This guide provides a comprehensive technical overview of the , offering field-proven methodologies and insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the compound. These parameters are critical for all subsequent experimental designs.

| Property | Value | Source |

| Chemical Name | This compound | J&W Pharmlab[4] |

| CAS Number | 29985-03-3 | BLD Pharm[5] |

| Molecular Formula | C₁₄H₁₁BrN₂ | J&W Pharmlab[4] |

| Molecular Weight | 287.16 g/mol | J&W Pharmlab[4] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 165-169 °C (for the related 3-hydroxy analog) | Sigma-Aldrich |

Part 1: Solubility Profile

The solubility of a compound is a critical determinant of its utility in both synthetic chemistry and pharmacology. While specific quantitative solubility data for this compound is not extensively documented in public literature, the general behavior of indazole derivatives suggests good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and lower solubility in aqueous media.[6] For instance, the structurally related compound 1-benzyl-1H-indazol-3-ol has a measured aqueous solubility of only 12.5 µg/mL at pH 7.4, indicating that N-benzylated indazoles can be poorly soluble in physiological buffers.[7][8]

Therefore, empirical determination of both thermodynamic and kinetic solubility is essential for any research program utilizing this compound.

Experimental Determination of Solubility

The choice between measuring thermodynamic versus kinetic solubility depends on the application. Thermodynamic solubility provides the true equilibrium concentration, crucial for formulation and preclinical development. Kinetic solubility is a high-throughput assessment of how readily a compound precipitates from a DMSO stock solution into an aqueous buffer, a common scenario in early-stage biological screening.

Workflow for Solubility Determination

Caption: General workflow for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.[6]

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., Phosphate Buffered Saline pH 7.4, Simulated Gastric Fluid pH 1.2) in a glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation at high speed, followed by careful collection of the supernatant. Filtration can also be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.

-

Quantification: Prepare a calibration curve using known concentrations of the compound. Dilute the saturated supernatant and analyze its concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Protocol 2: Kinetic Solubility

This high-throughput method assesses the solubility of a compound upon rapid precipitation from a DMSO stock.[6]

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Dilution: In a 96-well plate, add the stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to a final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low and consistent (e.g., 1%).

-

Incubation: Cover the plate and incubate at room temperature with gentle shaking for a defined period (e.g., 2 hours and 24 hours) to allow for precipitation.

-

Analysis: After incubation, determine the amount of compound remaining in solution. This can be done by direct analysis of the plate using nephelometry (measures turbidity from precipitation) or by filtering the plate and analyzing the filtrate concentration by HPLC-UV or LC-MS/MS.

Data Presentation Templates

Quantitative results from these experiments should be systematically recorded.

Table 1: Thermodynamic Solubility Data Template

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

|---|---|---|---|

| Phosphate Buffered Saline (pH 7.4) | 25 | ||

| Simulated Gastric Fluid (pH 1.2) | 37 | ||

| Simulated Intestinal Fluid (pH 6.8) | 37 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 |

| Dimethyl Sulfoxide (DMSO) | 25 | | |

Table 2: Kinetic Solubility Data Template

| Buffer System | DMSO Conc. (%) | Incubation Time (h) | Kinetic Solubility (µM) |

|---|---|---|---|

| Phosphate Buffered Saline (pH 7.4) | 1 | 2 |

| Phosphate Buffered Saline (pH 7.4) | 1 | 24 | |

Part 2: Stability Profile

The chemical stability of this compound is a critical factor for ensuring its integrity during storage, synthesis, and biological testing. The N-benzyl indazole moiety has known liabilities. For instance, N-benzyl substituted indazoles can undergo debenzylation in the presence of oxygen under basic conditions.[9] They have also been reported to be hydrolyzed under boiling alkaline conditions.[9] Furthermore, heterocyclic aromatic rings like indazole can be susceptible to oxidative and photolytic degradation.[10][11]

Forced Degradation Studies

Forced degradation (or stress testing) is the most effective way to identify the intrinsic stability of a drug substance and its likely degradation pathways. This involves subjecting the compound to conditions more severe than accelerated storage.

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Protocol 3: Forced Degradation Study

This protocol is designed to systematically evaluate the stability of the compound under various stress conditions.[6]

-

Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation (Solution): Incubate a solution of the compound at 80°C.

-

Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C.

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (typically reverse-phase with UV detection). The method must be able to resolve the parent compound from all major degradation products. Peak purity should be assessed using a photodiode array (PDA) detector.

-

Identification: Use LC-MS/MS to obtain the mass of the degradation products to aid in structural elucidation.

Potential Degradation Pathways

Based on the structure and known chemistry of related molecules, several degradation pathways can be hypothesized.

Caption: Hypothesized degradation pathways for this compound.

-

Debenzylation: Under basic conditions, especially in the presence of oxygen, the N-1 benzyl group may be cleaved to yield 3-bromo-1H-indazole.[9]

-

Oxidative Degradation: The electron-rich indazole ring system is susceptible to oxidation, potentially leading to hydroxylated species or ring-opened products. The benzylic C-H bond is also a potential site of oxidation.[11][12]

-

Photodegradation: Aromatic halides can be photolabile, potentially leading to dehalogenation via a radical mechanism. The indazole ring itself is also known to be sensitive to light.[10][11]

-

Hydrolysis: While the C-Br bond on an aromatic ring is generally stable, under harsh hydrolytic conditions (strong acid or base at high temperatures), it could potentially be displaced by a hydroxyl group.

Conclusion

This compound is a valuable building block in modern medicinal chemistry. However, its effective use is contingent upon a thorough understanding of its solubility and stability. This guide outlines that while the compound is likely soluble in polar organic solvents, its aqueous solubility is expected to be low, necessitating empirical determination for specific applications. Furthermore, the molecule possesses several potential liabilities, including susceptibility to basic, oxidative, and photolytic degradation. The protocols and workflows presented herein provide a robust framework for researchers to systematically evaluate these critical properties, ensuring the generation of reliable and reproducible data in the pursuit of novel therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. 29985-03-3|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy 1-Benzyl-3-hydroxy-1H-indazole | 2215-63-6 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis of Indazole-Based Therapeutics: A Technical Guide to 1-Benzyl-3-bromo-1H-indazole (CAS 29985-03-3)

Introduction: The Strategic Importance of the Indazole Scaffold

To researchers, scientists, and professionals in drug development, the indazole nucleus represents a "privileged scaffold." Its unique bicyclic structure, a fusion of benzene and pyrazole rings, imparts a favorable profile for interacting with a wide array of biological targets. This has led to the successful development of numerous therapeutics, from the anti-inflammatory agent Benzydamine to kinase inhibitors used in oncology.[1] The strategic functionalization of the indazole core is paramount to modulating pharmacological activity. This guide focuses on a key synthetic intermediate, 1-Benzyl-3-bromo-1H-indazole (CAS No. 29985-03-3), a versatile building block essential for accessing a range of more complex indazole derivatives. Understanding its properties, synthesis, and handling is critical for any research program leveraging this important molecular framework.

Chemical Identity and Physicochemical Properties

This compound is a halogenated derivative of the indazole family. The benzyl group at the N1 position enhances lipophilicity and provides steric bulk, while the bromine atom at the C3 position serves as an excellent synthetic handle for further chemical transformations, most notably cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29985-03-3 | [2] |

| Molecular Formula | C₁₄H₁₁BrN₂ | [2] |

| Molecular Weight | 287.16 g/mol | [2] |

| Appearance | White to yellowish solid | [3][4] |

| Melting Point | 85-86 °C | [3][4] |

| Solubility | Data not readily available. Expected to be soluble in organic solvents like Toluene, THF, and DMSO. | |

| Boiling Point | Data not readily available. |

Note: While specific experimental data for solubility and boiling point are not widely published, its structure suggests solubility in common organic solvents used for synthesis.

Synthesis and Mechanism

The synthesis of this compound is a critical first step in multi-step synthetic sequences. A common and effective method involves the N-benzylation of 3-bromo-1H-indazole. The causality behind this experimental choice lies in the acidic nature of the indazole N-H proton, which can be readily deprotonated by a suitable base to form a nucleophilic indazolide anion. This anion then undergoes a classic SN2 reaction with benzyl bromide.

Experimental Protocol: Synthesis of this compound[3][4]

This protocol is adapted from established patent literature, providing a reliable and scalable method.

Materials:

-

3-bromo-1H-indazole

-

Toluene (anhydrous)

-

Potassium t-butoxide (t-BuOK)

-

Benzyl bromide

-

0.1 M Hydrochloric Acid (HCl)

-

Water

-

n-Hexane

Procedure:

-

Reaction Setup: In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 3-bromo-1H-indazole (1.0 eq.) and toluene.

-

Deprotonation: At room temperature, add potassium t-butoxide (1.05 eq.) portion-wise over approximately 30 minutes. The causality here is the use of a strong, non-nucleophilic base to efficiently generate the indazolide anion without competing side reactions.

-

Alkylation: Slowly add benzyl bromide (1.1 eq.) to the mixture over a period of 1.5 hours. The slow addition helps to control any exotherm and ensures efficient alkylation.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically around 3 hours).

-

Workup: Quench the reaction by adding 0.1 M HCl and water. Separate the organic phase.

-

Extraction: Extract the aqueous phase twice with toluene.

-

Washing and Concentration: Combine all organic phases, wash with water, and then concentrate under reduced pressure.

-

Purification: Precipitate the product by adding n-hexane to the concentrated residue. Filter the resulting solid and dry to yield this compound as a white solid.

Caption: Synthetic workflow for this compound.

Core Application: A Gateway to Functionalized Indazoles

The primary utility of this compound lies in its role as a versatile intermediate. The bromine atom at the C3 position is readily displaced or utilized in cross-coupling reactions, allowing for the introduction of diverse functional groups. A prime example is its conversion to 1-benzyl-3-hydroxymethyl-1H-indazole , a key precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine.[3][4][5]

Caption: Key application pathway of this compound.

This transformation typically involves a metal-halogen exchange followed by reaction with an electrophile like formaldehyde. This demonstrates the strategic importance of the bromo-functionalization for building molecular complexity.

Safety and Handling

Table 2: Hazard Information for Related Indazole Compounds

| Compound | CAS Number | GHS Hazard Statements (Representative) | Source(s) |

| 1-Benzyl-7-bromo-1H-indazole | 1351668-27-3 | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |

| 1-Benzyl-3-hydroxy-1H-indazole | 2215-63-6 | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7][8][9] |

| 3-Bromo-1H-indazole | 40598-94-5 | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [10] |

Self-Validating Handling Protocol: Given the data on related structures, researchers must assume that this compound is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. The following precautions are mandatory:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or fumes.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Commercial Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes. Purity levels and available quantities may vary.

Table 3: Selected Suppliers of this compound

| Supplier | Product Number (Example) | Purity/Specification |

| BLD Pharm | BD285920 | Inquire with supplier |

| J&W Pharmlab | 45R0591 | Inquire with supplier |

| Hoffman Fine Chemicals | - | Inquire with supplier |

| BLD Pharmatech Co., Limited | BD285920 | 95+% |

Note: This is not an exhaustive list. Researchers should obtain specific certificates of analysis from their chosen supplier before use.

Conclusion

This compound is more than a mere catalog chemical; it is a strategic entry point into the rich and pharmacologically relevant world of indazole chemistry. Its well-defined synthesis and the reactivity of its C3-bromo substituent make it an invaluable tool for medicinal chemists and drug development professionals. By understanding its properties and handling it with the rigorous safety protocols outlined in this guide, researchers can confidently and effectively utilize this key building block to forge the next generation of indazole-based therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 29985-03-3|this compound|BLD Pharm [bldpharm.com]

- 3. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 4. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Benzyl-3-hydroxy-1H-indazole - Safety Data Sheet [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 3-溴吲唑 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-bromo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes to 1-Benzyl-3-bromo-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Indazole Scaffold

Indazoles are a critical class of N-heterocyclic molecules that form the core of numerous pharmaceuticals due to their wide range of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the indazole ring is a key aspect of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. Specifically, the introduction of a bromine atom at the C3 position and a benzyl group at the N1 position creates a versatile building block for further chemical modifications, such as cross-coupling reactions.

Synthetic Strategies: Pathways to this compound

The synthesis of this compound is most commonly and efficiently achieved through a two-step process commencing from the readily available 1H-indazole. This strategy involves:

-

Electrophilic Bromination: The regioselective introduction of a bromine atom at the C3 position of the indazole ring.

-

N-Benzylation: The subsequent attachment of a benzyl group to the N1 position of the 3-bromo-1H-indazole intermediate.

An alternative, though less common, approach could involve the construction of the indazole ring from acyclic precursors already bearing the necessary substituents. However, the former method is generally preferred due to the commercial availability of the starting indazole.

Part 1: Electrophilic Bromination of 1H-Indazole

The C3 position of the 1H-indazole ring is electron-rich and thus susceptible to electrophilic attack. The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity and minimize the formation of undesired side products.

Causality Behind Experimental Choices

The primary challenge in the bromination of indazole is controlling the reaction to favor mono-bromination at the C3 position. Over-bromination can lead to the formation of di- and tri-brominated species, complicating purification and reducing the yield of the desired product.[3] Key factors to control include:

-

Brominating Agent: While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred as it is a solid and easier to handle, offering a more controlled release of the electrophilic bromine species.[3][4]

-

Stoichiometry: A precise control of the molar equivalents of the brominating agent is crucial. Using a slight excess (1.0-1.1 equivalents) can drive the reaction to completion without significantly promoting over-bromination.

-

Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly employed.

-

Temperature: Performing the reaction at or below room temperature helps to control the reaction kinetics and suppress the formation of byproducts.

Experimental Protocol: Synthesis of 3-bromo-1H-indazole

This protocol is a representative procedure for the synthesis of 3-bromo-1H-indazole using N-bromosuccinimide.

Materials:

-

1H-Indazole

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 1H-indazole (1.0 eq.) in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and then with brine.

-